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Acetaminophen-D3 sulphate potassium salt

Cat. No.: B602432
CAS No.: 1188263-45-7
M. Wt: 272.34
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Description

Significance of Stable Isotope Labeling in Drug Metabolism and Pharmacokinetic Studies

The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical area of study in pharmacology. nih.govacs.org Stable isotope labeling has become an indispensable technique in these investigations. nih.govnih.gov By introducing a labeled version of a drug, scientists can precisely track its metabolic fate, identify its various metabolites, and determine its pharmacokinetic profile. metsol.comnih.gov This approach provides a clearer understanding of a drug's bioavailability, how it interacts with the body, and the pathways through which it is eliminated. symeres.comacs.org

The use of deuterium (B1214612), in a process known as deuteration, is particularly noteworthy. Substituting hydrogen with deuterium can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. symeres.comnih.gov This can be strategically employed to improve a drug's pharmacokinetic properties. nih.gov

Role of Deuterated Analogs in Quantitative Analytical Chemistry and Metabolomics

In the fields of quantitative analytical chemistry and metabolomics, precision and accuracy are paramount. clearsynth.com Deuterated analogs of compounds serve as ideal internal standards, especially in mass spectrometry-based analyses. clearsynth.comtexilajournal.com Since a deuterated standard is chemically identical to the analyte of interest, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. clearsynth.comscispace.com

This co-elution and similar ionization behavior help to correct for variations in sample processing and instrumental analysis, including matrix effects where other components in a complex biological sample can interfere with the measurement. clearsynth.comtexilajournal.com The use of deuterated internal standards significantly enhances the reliability and reproducibility of quantitative measurements of drugs and their metabolites in biological fluids. nih.govlcms.cz

Overview of Acetaminophen (B1664979) Metabolism and the Significance of its Sulphate Conjugate

Acetaminophen is a widely used analgesic and antipyretic medication. duke.eduresearchgate.net Its metabolism occurs primarily in the liver through three main pathways: glucuronidation, sulfation, and oxidation. researchgate.netnih.gov At therapeutic doses, the majority of acetaminophen is rendered inactive and water-soluble through conjugation with glucuronic acid and sulfate (B86663), facilitating its excretion in the urine. duke.eduyoutube.com

Sulphate conjugation is a major pathway in the biotransformation of phenolic drugs like acetaminophen. nih.gov This process is catalyzed by sulfotransferase enzymes and is crucial for detoxifying the drug. nih.gov However, the body's supply of inorganic sulfate, a necessary component for this reaction, is limited. nih.gov At higher doses of acetaminophen, the sulfation pathway can become saturated, leading to a greater proportion of the drug being metabolized through the oxidative pathway. duke.edu This oxidative pathway produces a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netnih.gov While NAPQI is normally detoxified by glutathione (B108866), its overproduction can deplete glutathione stores, leading to liver damage. duke.eduyoutube.com Therefore, the efficiency of the sulfation pathway is a key determinant in the safe metabolism of acetaminophen. nih.gov

Contextualizing Acetaminophen-D3 Sulphate Potassium Salt as a Research Tool

This compound is a stable isotope-labeled version of the major metabolite of acetaminophen. axios-research.comclearsynth.comlgcstandards.com In this compound, three hydrogen atoms on the acetyl group of acetaminophen have been replaced with deuterium atoms. clearsynth.comvivanls.com This specific labeling makes it an invaluable tool for researchers.

It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of acetaminophen sulphate in biological samples. nih.gov By using this compound, researchers can accurately study the pharmacokinetics of acetaminophen, particularly the dynamics of the sulfation pathway. nih.govnih.gov This allows for a more detailed investigation into how factors like age, genetics, and co-administered drugs can influence this critical metabolic route. hres.ca

Data Tables

Table 1: Properties of this compound

PropertyValueReference(s)
Chemical Name potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate clearsynth.com
CAS Number 1188263-45-7 axios-research.comclearsynth.comlgcstandards.com
Molecular Formula C₈H₅D₃KNO₅S axios-research.comlgcstandards.comvivanls.com
Molecular Weight 272.33 g/mol vivanls.com
Isotope Label Deuterium (D3) lgcstandards.comvivanls.com
Application Internal standard for quantitative analysis axios-research.comnih.gov

Table 2: Major Metabolic Pathways of Acetaminophen

PathwayPercentage of Metabolism (Therapeutic Dose)Key EnzymesProductReference(s)
Glucuronidation 45-65%UGT1A1, UGT1A6, UGT1A9, UGT2B15Acetaminophen glucuronide nih.govchildrenscolorado.org
Sulfation 20-45%SULT1A1, SULT1A3, SULT1A4, SULT1E1, SULT2A1Acetaminophen sulphate nih.govchildrenscolorado.org
Oxidation 5-10%CYP2E1, CYP1A2, CYP3A4N-acetyl-p-benzoquinone imine (NAPQI) researchgate.netnih.gov

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5D3NO5S·K B602432 Acetaminophen-D3 sulphate potassium salt CAS No. 1188263-45-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYPYWFCUWHZMZ-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670069
Record name Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-45-7
Record name Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies for Deuterated Metabolites

Methodologies for the Chemical Synthesis of Deuterated Acetaminophen (B1664979) and its Sulphate Conjugates

The creation of Acetaminophen-D3 sulphate potassium salt involves a multi-step chemical synthesis that begins with the generation of the deuterated parent drug, followed by its conjugation.

The foundational synthesis of non-labeled acetaminophen typically involves the acetylation of the amine group on p-aminophenol with acetic anhydride. uwaterloo.calibretexts.org The resulting amide, acetaminophen, is then isolated and purified, often through recrystallization. uwaterloo.ca

To produce the deuterated analogue, Acetaminophen-D3 , a similar strategy is employed, but with a deuterated acetylating agent. The "D3" designation indicates that the three hydrogen atoms on the methyl group of the acetyl moiety are replaced with deuterium (B1214612). This is achieved by reacting p-aminophenol with an isotopic acetylating agent like acetic-d3 anhydride.

The subsequent step is the sulfation of the deuterated acetaminophen. The general methodology for this conjugation involves reacting the parent compound with a sulfuric acid derivative to form the sulfate (B86663) ester at the phenolic hydroxyl group. The final step is the formation of the potassium salt, which is achieved through precipitation. This process yields This compound . Purification of the final product can be accomplished using techniques such as solid-phase extraction (SPE).

Isotopic Enrichment Techniques for Stable Isotope-Labeled Reference Materials

Stable isotope-labeled compounds are indispensable as reference materials and internal standards for analytical and clinical toxicology studies. cerilliant.comalfa-chemistry.com The incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) provides a means to differentiate the standard from the endogenous analyte in a sample. alfa-chemistry.comwikipedia.org

Several techniques are used for the synthesis and enrichment of these materials:

Traditional Synthetic Routes : This approach involves using an isotopically enriched starting material that is carried through a multi-step chemical synthesis. x-chemrx.comresearchgate.net While effective, this method can be costly, especially if the expensive labeled precursor is lost during a lengthy synthetic pathway. researchgate.net

Late-Stage Hydrogen Isotope Exchange (HIE) : To improve efficiency and reduce cost, late-stage functionalization techniques have been developed. musechem.comx-chemrx.com HIE allows for the direct replacement of hydrogen atoms with deuterium on an already-formed molecule, often using D₂O as the deuterium source and a transition metal catalyst. x-chemrx.com This method avoids the need for pre-functionalization and is more atom-economical. x-chemrx.com

Flow Chemistry : The use of flow chemistry offers significant advantages over traditional batch synthesis for isotope labeling. x-chemrx.com It allows for precise control over reaction parameters like temperature and time, leading to improved mixing, enhanced safety, and potentially higher yields. x-chemrx.com

Isotope Separation Technology : The production of the raw stable isotopes themselves relies on advanced physical separation methods. Technologies developed at facilities like the Oak Ridge National Laboratory include gas centrifuge separation and the Electromagnetic Isotope Separator (EMIS). isotopes.gov The EMIS system can theoretically enrich isotopes of almost any element by vaporizing the material into an ion beam, which is then separated in a magnetic field based on the mass-to-charge ratio of the ions. isotopes.gov

Table 1: Overview of Isotopic Enrichment Techniques
TechniqueDescriptionKey AdvantagesSource(s)
Traditional SynthesisIncorporates an isotopically enriched starting material at the beginning of a synthetic route.Well-established and predictable. x-chemrx.comresearchgate.net
Hydrogen Isotope Exchange (HIE)Direct replacement of hydrogen with a heavier isotope (e.g., deuterium) on a nearly complete molecule.Cost-effective, atom-economical, avoids lengthy synthesis with labeled materials. musechem.comx-chemrx.comresearchgate.net
Flow ChemistryPerforms isotope labeling reactions in a continuous flow system rather than a batch reactor.Precise reaction control, improved safety, enhanced mixing and yield. x-chemrx.com
Electromagnetic Isotope Separation (EMIS)Physical separation of isotopes based on their mass-to-charge ratio in a magnetic field.Can achieve high enrichment for a wide range of elements. isotopes.gov

Strategies for Positional Deuteration within this compound

The specific placement of deuterium atoms within a molecule is critical for its intended use as an internal standard. The naming convention precisely defines the location of the isotopic label.

For This compound , the label is located on the N-acetyl group. lgcstandards.com The synthesis exclusively requires the use of a deuterated acetylating reagent to introduce the three deuterium atoms onto the methyl group during the amidation of p-aminophenol.

In contrast, another common isotopically labeled version is Acetaminophen-d4 . In this molecule, the four hydrogen atoms on the phenyl ring are substituted with deuterium. caymanchem.commedchemexpress.com The synthesis of Acetaminophen-d4 necessitates starting with a precursor where the aromatic ring is already deuterated, such as a deuterated phenol (B47542) or aniline (B41778) derivative.

The choice of synthetic strategy is therefore dictated by the desired final position of the isotopic label, either by building the molecule from an already-labeled precursor or by introducing the label at a specific functional group during the synthesis.

Table 2: Comparison of Positional Isomers of Deuterated Acetaminophen
Compound NameFormal NamePosition of DeuteriumSynthetic StrategySource(s)
Acetaminophen-d3N-phenyl-acetamide-d3Three deuterium atoms on the N-acetyl methyl group.Acetylation using a deuterated acetylating agent (e.g., acetic-d3 anhydride). lgcstandards.com
Acetaminophen-d4N-(4-hydroxyphenyl-2,3,5,6-d4)-acetamideFour deuterium atoms on the phenyl ring.Synthesis using a pre-labeled aromatic ring precursor. caymanchem.commedchemexpress.com

Advanced Synthetic Routes for Complex Isotope-Labeled Metabolites

The synthesis of complex labeled metabolites, including conjugates like sulfates and glucuronides, benefits from modern synthetic methodologies designed to improve efficiency and specificity. nih.gov

Biocatalytic Systems : The use of enzymes or whole-cell systems offers a highly specific and often more sustainable route to labeled compounds. nih.gov Biocatalytic methods that have been established for synthesizing metabolites with radioactive isotopes (e.g., ¹⁴C) can often be adapted for stable isotope labeling (e.g., ¹³C). nih.gov These systems are particularly useful for creating complex metabolites that are challenging to produce through traditional organic chemistry.

These advanced methods are crucial for expanding the library of available stable isotope-labeled metabolites, which are essential for research in drug metabolism, pharmacokinetics, and quantitative metabolomics. musechem.comnih.gov

Analytical Methodologies Employing Acetaminophen D3 Sulphate Potassium Salt

Chromatographic Separation Techniques

The effective separation of Acetaminophen-D3 sulphate potassium salt from endogenous interferences and other analytes is paramount for accurate quantification. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with reversed-phase chromatography is the predominant technique employed for this purpose.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC systems are frequently utilized for the rapid and high-resolution separation of acetaminophen (B1664979) and its metabolites, including its deuterated sulphate conjugate. The development of a robust UHPLC method involves the careful selection of a column and the optimization of mobile phase composition and gradient elution. A common approach involves the use of a reversed-phase column, such as an Agilent Poroshell 120 EC-C18, which provides excellent separation of polar and non-polar compounds. acs.org

A typical UHPLC method for the analysis of acetaminophen metabolites, including the use of Acetaminophen-D3 sulphate as an internal standard, is detailed in the interactive table below. This method employs a gradient elution to achieve optimal separation of a range of metabolites with varying polarities within a short run time. nih.gov

Interactive Table 1: Exemplary UHPLC Gradient for Acetaminophen Metabolite Analysis

Time (minutes)Mobile Phase A (%) (10 mM aqueous ammonium (B1175870) acetate (B1210297), pH 3.5)Mobile Phase B (%) (Methanol)Flow Rate (mL/min)
0.0 - 6.09730.25
6.0 - 9.0Linear gradient to 65Linear gradient to 350.25
9.1 - 12.05950.25
12.5 - 20.09730.25
Column Temperature: 40 °C
This table is based on data from a published study and can be sorted by column. nih.gov

Reversed-Phase Chromatography in Metabolite Analysis

Reversed-phase chromatography is the cornerstone for the analysis of acetaminophen and its metabolites from biological samples. acs.org In this technique, a non-polar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase. This setup allows for the retention and separation of compounds based on their hydrophobicity.

In the context of analyzing acetaminophen metabolites, researchers have successfully employed various reversed-phase columns, including pentafluorophenyl (PFP) columns, which offer alternative selectivity for aromatic and halogenated compounds. uni-saarland.de The mobile phase often consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency. nih.govnih.gov

Sample Preparation Protocols for Biological Matrices (e.g., in vitro models, animal tissues, plasma surrogates)

The preparation of biological samples is a critical step to remove interferences and extract the analytes of interest. For the analysis of acetaminophen and its metabolites, including Acetaminophen-D3 sulphate, from matrices such as plasma, serum, and tissue homogenates, protein precipitation is a widely adopted and effective method. acs.orgnih.govresearchgate.netbmj.comnih.govscience.govnih.govscience.govscience.govscience.gov This technique involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the biological sample to denature and precipitate proteins. nih.govnih.govnih.gov Following centrifugation, the clear supernatant containing the analytes is collected for analysis.

The following interactive table outlines a typical sample preparation protocol for human plasma.

Interactive Table 2: Sample Preparation Protocol for Human Plasma

StepProcedureDetails
1Aliquot SampleTake 10 µL of human plasma. nih.gov
2Add Internal StandardFortify the sample with a working solution of this compound. nih.gov
3Protein PrecipitationAdd 600 µL of cold acetonitrile to the sample. nih.gov
4VortexVortex mix the sample for 30 seconds to ensure thorough mixing and precipitation. nih.gov
5CentrifugationCentrifuge the sample at 1100 × g for 15 minutes to pellet the precipitated proteins. nih.gov
6Supernatant CollectionTransfer the supernatant to a clean vial for UHPLC-MS/MS analysis.
This table is based on a published protocol and can be sorted by column. nih.gov

Mass Spectrometry Detection and Quantification

Mass spectrometry is the definitive detection method for the highly selective and sensitive quantification of this compound and its corresponding non-deuterated analytes.

Tandem Mass Spectrometry (MS/MS) for Selective Reaction Monitoring (SRM)

Tandem mass spectrometry (MS/MS), particularly utilizing a triple quadrupole mass spectrometer, is the gold standard for quantitative bioanalysis. uni-saarland.de The technique of Selective Reaction Monitoring (SRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte. srmatlas.org For Acetaminophen-D3 sulphate, the instrument is set to isolate the precursor ion (the molecular ion of the compound) in the first quadrupole, induce fragmentation in the collision cell, and then select a specific product ion in the third quadrupole. srmatlas.org

In the case of Acetaminophen-D3 sulphate, analysis is typically performed in negative ionization mode. The specific mass-to-charge ratio (m/z) transitions are crucial for its unambiguous detection and quantification.

Interactive Table 3: SRM Transitions for Acetaminophen Sulphate and its Deuterated Internal Standard

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Acetaminophen SulphateNegative230.0150.0
Acetaminophen-D3 SulphateNegative233.0153.0
This table is based on data from a published study and can be sorted by column. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Metabolomics

High-resolution mass spectrometry (HRMS), using instruments such as quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometers, is a powerful tool in metabolomics research. science.gov HRMS provides highly accurate mass measurements, which aids in the identification of unknown metabolites and provides greater confidence in compound annotation. In studies investigating the metabolic profile of acetaminophen, HRMS can be used to identify a wide range of metabolites in an untargeted or targeted manner. science.gov

While often used for qualitative and exploratory purposes, HRMS can also be employed for quantitative analysis. In such studies, this compound can still serve as an internal standard to correct for analytical variability. The high resolving power of these instruments helps to differentiate analytes from isobaric interferences, which can be particularly useful in complex matrices. For instance, DESI-MSI (Desorption Electrospray Ionization-Mass Spectrometry Imaging) coupled with HRMS has been used to map the spatial distribution of acetaminophen and its metabolites within tissues, with Acetaminophen-D3 sulphate being used as an internal standard in the accompanying LC-MS/MS quantification. nih.govnih.gov

Application of Electrospray Ionization (ESI) in Acetaminophen Metabolite Analysis

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally fragile molecules, including the metabolites of acetaminophen. youtube.com In the context of analyzing acetaminophen and its sulphate and glucuronide conjugates, ESI facilitates the transfer of these polar analytes from a liquid phase to the gas phase as ions with minimal fragmentation. youtube.comyoutube.com This process typically involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. youtube.com As the solvent evaporates from these droplets, the charge density increases, leading to the formation of gas-phase ions that can be directed into a mass spectrometer for analysis. youtube.comyoutube.com

For acetaminophen metabolite analysis, ESI is commonly used in negative ion mode for the sulphate and glucuronide conjugates due to the presence of the acidic sulphate and carboxylic acid groups, which readily deprotonate to form [M-H]⁻ ions. Conversely, the parent acetaminophen molecule can be detected in positive ion mode. The use of additives in the mobile phase, such as formic acid or ammonium acetate, can enhance the ionization efficiency for the respective analytes. longdom.orgnih.gov For instance, the addition of 0.1% formic acid has been shown to increase the signal intensity of acetaminophen by promoting the formation of [M+H]⁺ ions. longdom.org The successful chromatographic separation of acetaminophen from its conjugated metabolites is critical to prevent in-source fragmentation of the metabolites from interfering with the quantification of the parent drug. nih.gov

Quantitative Strategies Utilizing Stable Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is the preferred approach in quantitative bioanalysis using LC-MS/MS to ensure high precision, accuracy, and robustness. nih.govscispace.com this compound serves as an ideal internal standard for the quantification of acetaminophen sulphate. Similarly, other deuterated forms like Acetaminophen-d4 are used for the parent drug. longdom.orgnih.gov The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample extraction, chromatographic separation, and ionization. nih.govresearchgate.net

Because the SIL-IS has a different mass-to-charge ratio (m/z) from the endogenous analyte due to the incorporated stable isotopes (e.g., deuterium), the mass spectrometer can distinguish between the two. longdom.org Any variations in sample preparation, such as incomplete recovery, or fluctuations in instrument response, including matrix-induced ion suppression or enhancement, will theoretically affect the analyte and the SIL-IS to the same extent. nih.govcrimsonpublishers.com By calculating the ratio of the peak area of the analyte to the peak area of the SIL-IS, these variations can be effectively normalized, leading to more accurate and precise quantification. While SIL-IS are generally superior, it is important to note that deuterium-labeled compounds can sometimes exhibit slight differences in retention time compared to the unlabeled analyte. scispace.comnih.gov

Method Validation and Performance Characteristics

The validation of bioanalytical methods is essential to ensure their reliability for their intended application. This process involves a series of experiments designed to evaluate the method's performance, including its linearity, accuracy, precision, and robustness. usp.org

Evaluation of Linearity, Accuracy, and Precision in Bioanalytical Assays

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. For acetaminophen and its metabolites, linearity is typically assessed by analyzing a series of calibration standards prepared in the biological matrix of interest. longdom.orgthermofisher.com The resulting data are used to construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression analysis is then applied, and the coefficient of determination (r²) is calculated. An r² value greater than 0.99 is generally considered indicative of a good linear fit. usp.orgresearchgate.net

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured concentration to the nominal value. fda.gov The accuracy is expressed as the percentage of the nominal value. For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except for the lower limit of quantification (LLOQ), where it should be within ±20%. nih.govfda.gov

Precision describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). fda.govwjpls.org Precision is assessed at two levels: intra-assay precision (within-run repeatability) and inter-assay precision (between-run reproducibility). nih.gov As with accuracy, the precision for QC samples should not exceed 15% RSD, except for the LLOQ, where it should not exceed 20% RSD. nih.govnih.gov

Table 1: Representative Performance Characteristics of a Validated LC-MS/MS Method for Acetaminophen

Parameter Acetaminophen Acetaminophen Sulphate
Linearity Range (ng/mL) 50.0 - 50,000 longdom.org 3.2 - 100
Correlation Coefficient (r²) > 0.99 longdom.org > 0.99
Intra-assay Precision (%CV) < 15% nih.gov < 15% nih.gov
Inter-assay Precision (%CV) < 15% nih.gov < 15% nih.gov
Intra-assay Accuracy (%) 85% - 115% nih.gov 85% - 115% nih.gov

| Inter-assay Accuracy (%) | 85% - 115% nih.gov | 85% - 115% nih.gov |

Assessment of Matrix Effects and Recovery in Complex Biological Samples

Matrix effects are a significant concern in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency by co-eluting compounds from the biological matrix. nih.gov These effects can lead to ion suppression or enhancement, potentially compromising the accuracy and precision of the assay. crimsonpublishers.comnih.gov The matrix effect is quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is assumed to experience the same signal suppression or enhancement as the analyte. researchgate.netnih.gov

Recovery refers to the efficiency of the extraction process for an analyte from the biological matrix. It is determined by comparing the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample. researchgate.net While high recovery is desirable, consistent and reproducible recovery is more critical for a reliable assay, especially when a co-eluting SIL-IS is used to normalize for variations. longdom.orgnih.gov

Table 2: Example of Matrix Effect and Recovery Data

Analyte Concentration Level Matrix Factor Recovery (%)
Acetaminophen Low QC longdom.org 1.20 longdom.org 102 longdom.org
High QC longdom.org 1.00 longdom.org 101 longdom.org

| Acetaminophen-D4 (IS) | - | - | 101 - 103 longdom.org |

Robustness and Reproducibility of Analytical Methods

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. wjpls.org This provides an indication of its reliability during normal usage. nih.gov To test for robustness, minor changes are intentionally introduced to parameters such as mobile phase composition, pH, flow rate, and column temperature. wjpls.orgnih.gov The method is considered robust if the results remain within the acceptance criteria for system suitability, accuracy, and precision despite these small variations. longdom.orgwjpls.org

Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories or with different analysts and equipment. thermofisher.com While closely related to inter-assay precision, reproducibility can be assessed on a larger scale. Successful validation across these parameters ensures that the analytical method is reliable and suitable for its intended purpose in quantifying acetaminophen and its metabolites in various research settings.

Table 3: List of Compounds

Compound Name
Acetaminophen
This compound
Acetaminophen-d4
Acetaminophen sulphate
Acetaminophen glucuronide
Formic acid

Applications in in Vitro and Ex Vivo Metabolic Pathway Elucidation

Enzymatic Sulfation Studies

Sulfation is a major phase II metabolic pathway for acetaminophen (B1664979), catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the co-substrate 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to acetaminophen. nih.gov Investigating the specifics of this enzymatic reaction is crucial for understanding drug clearance and potential drug-drug interactions.

Systematic analyses have identified that out of the twelve human SULTs, three isoforms—SULT1A1, SULT1A3, and SULT1C4—exhibit the most significant activity towards acetaminophen. nih.govnih.gov In such studies, recombinant human SULT isoforms are incubated with acetaminophen and the co-substrate PAPS. To accurately determine the amount of acetaminophen sulphate produced by each isoform, Acetaminophen-D3 sulphate potassium salt is added to the reaction mixture prior to analysis. This allows for precise quantification of the metabolite, revealing the relative contribution of each SULT isoform to acetaminophen sulfation. Research has shown that SULT1A1 is a major contributor to acetaminophen sulfation in the liver. nih.govclinpgx.org

The pH of the cellular environment can also influence enzyme activity. Studies have shown that the optimal pH for acetaminophen sulfation varies among the active SULT isoforms. For instance, SULT1A1 shows high activity over a broad pH range of 6.5-8.0, whereas SULT1A3 has a distinct optimum at a more alkaline pH of 9.5. nih.gov SULT1C4 is most active at a pH range of 7.0-8.5. nih.gov The use of a stable isotope-labeled internal standard like this compound is critical in these experiments to ensure that the measured differences in metabolite formation are due to enzymatic activity under varying pH conditions and not analytical variability.

Understanding the kinetics of an enzyme provides insight into its efficiency and affinity for a substrate. For the SULT enzymes involved in acetaminophen metabolism, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax) are determined by measuring the rate of acetaminophen sulphate formation at various acetaminophen concentrations. These experiments reveal that the sulfation of acetaminophen follows Michaelis-Menten kinetics. nih.gov

The accuracy of these kinetic measurements is paramount and relies on precise quantification of the metabolite formed. The inclusion of this compound as an internal standard in the LC-MS/MS analysis is the standard practice for achieving this level of precision. The data below, derived from studies using such rigorous analytical methods, summarizes the kinetic constants for the three primary human SULTs that metabolize acetaminophen.

Kinetic Parameters of Human SULT Isoforms for Acetaminophen Sulfation
SULT IsoformKm (µM)kcat (min-1)kcat/Km (min-1 µM-1)
SULT1A1407.932307.92
SULT1A3634.627794.38
SULT1C4172.5457826.54

Data derived from studies on recombinant human SULT enzymes. nih.gov The catalytic efficiency (kcat/Km) indicates that SULT1C4 is the most efficient enzyme for acetaminophen sulfation at lower substrate concentrations.

The availability of the co-substrate PAPS is a rate-limiting factor for sulfation reactions. longdom.org Similarly, the presence of other drugs or endogenous compounds can either inhibit or induce the activity of SULT enzymes. Studies investigating these effects rely on the accurate measurement of acetaminophen sulphate production in the presence and absence of potential modulators. This compound is employed as an internal standard to ensure that any observed changes in metabolite levels are a direct result of the modulator's effect on the enzyme and not an artifact of the analytical process. For example, studies have shown that certain non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit the sulfation of acetaminophen, and the use of a deuterated internal standard would be crucial to quantify the extent of this inhibition accurately.

Hepatocyte and Cell Culture Models

While recombinant enzymes are useful for studying the activity of a single protein, cell-based models provide a more integrated view of metabolism as it occurs within a cellular context, including the interplay of various metabolic pathways.

Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they retain the metabolic characteristics of the liver. When these cells are incubated with acetaminophen, they produce a profile of metabolites, including acetaminophen sulphate and acetaminophen glucuronide. clinpgx.orgnih.gov To perform metabolic profiling, researchers collect the cell culture medium and cell lysates over time and analyze the concentration of each metabolite.

In these experiments, a suite of deuterated internal standards, including this compound, is added to the samples. This allows for the simultaneous and precise quantification of the parent drug and its various metabolites. By tracking the formation of acetaminophen sulphate over time, researchers can determine the rate of sulfation in a system that more closely resembles the in vivo environment. This data is critical for building pharmacokinetic models that predict how a drug will be metabolized in the human body.

The HepaRG cell line is a human-derived hepatic progenitor cell line that can be differentiated into hepatocyte-like cells. nih.gov These cells express a wide range of drug-metabolizing enzymes, including SULTs and UDP-glucuronosyltransferases (UGTs), making them a valuable and more readily available alternative to primary human hepatocytes for studying xenobiotic metabolism. nih.govnih.gov

HepaRG cells are used to study the mechanisms of acetaminophen metabolism and toxicity. nih.gov When HepaRG cells are exposed to acetaminophen, they produce sulfated and glucuronidated metabolites. nih.gov To accurately assess the metabolic capacity of these cells and to understand how different conditions (e.g., co-treatment with other drugs) affect acetaminophen metabolism, researchers rely on analytical methods that are both sensitive and precise. The use of this compound as an internal standard in LC-MS/MS-based analyses of samples from HepaRG cell experiments ensures the high quality of the quantitative data obtained. For example, studies have demonstrated that HepaRG cells can model key aspects of acetaminophen-induced cell injury, and the accurate measurement of metabolite formation is essential for correlating metabolic pathways with toxicological outcomes. nih.gov

Studying this compound Formation in Isolated Cellular Systems

Isolated cellular systems, such as cultured liver and intestinal cells, provide a controlled environment to study the specifics of drug metabolism without the complexities of a whole organism. Research using these systems has been pivotal in understanding the formation of acetaminophen sulfate (B86663).

Studies on cultured human hepatoma (HepG2) and intestinal epithelial (Caco-2) cells have clearly demonstrated the generation and subsequent release of sulfated acetaminophen. nih.gov These experiments confirm that both liver and intestinal cells are capable of performing this key metabolic reaction.

Further investigations using isolated rat hepatocytes have provided a more granular view of this process. nih.gov In these cells, the rate of acetaminophen sulfation was found to be directly dependent on the concentration of available sulfate ions up to a certain point (1.0 mM). nih.gov This highlights the critical role of the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), in the reaction. The formation of PAPS is reliant on sulfate availability, and when sulfate levels are low, the rate of acetaminophen sulfation is limited by the supply of this essential cofactor. nih.gov The use of a deuterated analog in such studies allows for its clear distinction from endogenous compounds, ensuring that the metabolic activity being measured is solely related to the administered acetaminophen.

Subcellular Fraction Studies

To understand metabolism at an even deeper level, researchers isolate specific components of the cell, such as the microsomes and the cytosol, which are rich in metabolic enzymes.

Microsomal and Cytosolic Fraction Preparations for Metabolic Assays

Microsomes, which are vesicles formed from the endoplasmic reticulum, and the cytosol, the soluble portion of the cytoplasm, are prepared from tissues like the liver through differential centrifugation. thermofisher.com These fractions contain a high concentration of drug-metabolizing enzymes and are used for a variety of in vitro experiments, including metabolic stability and metabolite characterization. thermofisher.com

For example, assays using these fractions have been used to investigate the binding of acetaminophen's reactive metabolites to cellular proteins. Studies have shown that specific protein targets of acetaminophen can be localized primarily in the microsomal fraction initially, and later detected in both the microsomes and the cytosol. nih.gov This demonstrates that metabolic activation can alter the subcellular location of targeted proteins, a key insight gained from working with isolated fractions.

Characterization of Sulphate Conjugation in Isolated Organelles

The cytosol is the primary location for the sulfotransferase (SULT) enzymes that catalyze the sulfation of acetaminophen. researchgate.net By using cytosolic fractions, researchers can characterize the activity of these specific enzymes. Systematic analyses have identified three major human SULTs responsible for acetaminophen sulfation: SULT1A1, SULT1A3, and SULT1C4. nih.gov These enzymes are expressed differently across various tissues, with SULT1A1 being prominent in the liver and SULT1A3 at high levels in the gastrointestinal tract, which aligns with findings that these organs are major sites of sulfation. nih.gov

Studies with isolated rat hepatocytes have further refined this understanding by showing that while the availability of the PAPS cofactor can be a limiting factor at low sulfate concentrations, the activity of the sulfotransferase enzymes themselves becomes the rate-limiting step when sulfate ion concentrations are high (greater than 1.0 mM). nih.gov Even when the cell is saturated with the necessary cofactor, the metabolic rate cannot exceed the processing capacity of the enzymes. nih.gov

Table 1: Key Research Findings on Acetaminophen Sulfation
Experimental SystemKey FindingPrimary Enzymes/Factors InvolvedReference
Human HepG2 & Caco-2 CellsDemonstrated the formation and release of sulfated acetaminophen, confirming metabolic capability in liver and intestinal cells.Cytosolic Sulfotransferases (SULTs) nih.gov
Isolated Rat HepatocytesSulfation rate is dependent on sulfate ion concentration up to 1.0 mM; above this, SULT activity is the limiting factor. PAPS levels are crucial.Phenol (B47542) Sulfotransferase, PAPS nih.gov
Human Cytosolic FractionsIdentified SULT1A1, SULT1A3, and SULT1C4 as the major enzymes responsible for acetaminophen sulfation.SULT1A1, SULT1A3, SULT1C4 nih.gov

Metabolite Identification and Profiling

A significant advantage of using stable isotope-labeled compounds is the ability to confidently identify and track metabolites, even those that are unknown or unexpected.

Nontargeted Approaches for Unknown Metabolite Detection using Isotope Labeling

Nontargeted metabolomics involves screening a biological sample for all detectable small molecules. nih.gov When a deuterated compound like Acetaminophen-D3 is used, its metabolites can be readily identified by searching for the unique isotopic signature—a specific mass shift corresponding to the deuterium (B1214612) atoms. This allows researchers to distinguish drug-related metabolites from the vast background of endogenous molecules. frontiersin.org

This approach has led to the discovery of previously unreported metabolites. For instance, a nontargeted analysis of kidney tissue from an acetaminophen-treated mouse using high-resolution mass spectrometry imaging identified an ion exclusively present in the treated animal. nih.gov Based on its accurate mass and fragmentation pattern, this novel metabolite was tentatively identified as acetaminophen-butyl sulfate (APAP-BS). nih.gov The isotopic pattern resulting from a D3-labeled parent compound would provide definitive confirmation of its origin. Such discoveries expand our understanding of the complete metabolic profile of a drug. nih.gov

Tracing Metabolic Fate and Flux of this compound

This compound is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov Its known concentration and similar chemical behavior to the non-labeled metabolite allow for precise quantification of acetaminophen sulfate in biological samples like plasma and tissue homogenates. nih.gov

By using labeled standards for the parent drug and its key metabolites, researchers can trace the metabolic fate and determine the flux—or flow—through different metabolic pathways. Studies have mapped the distinct spatial distribution of acetaminophen and its metabolites within organs. For example, mass spectrometry imaging has revealed that after administration, acetaminophen and its glucuronide metabolite (APAP-GLUC) accumulate in the inner medulla of the kidney, while the cysteine conjugate (APAP-CYS) is found in the outer medulla. nih.gov Acetaminophen sulfate (APAP-SULF) is localized mainly to the cortex and outer medulla. nih.gov This detailed mapping provides crucial insights into organ-specific metabolism and transport. clinpgx.org

Table 2: Major Acetaminophen Metabolites and Their Observed Locations
Metabolite NameAbbreviationPrimary Formation PathwayObserved Location (Example)Reference
Acetaminophen glucuronideAPAP-GLUCGlucuronidationKidney (Inner Medulla) nih.govclinpgx.org
Acetaminophen sulfateAPAP-SULFSulfationKidney (Cortex, Outer Medulla) nih.govclinpgx.org
Acetaminophen-cysteineAPAP-CYSOxidation & Glutathione (B108866) ConjugationKidney (Outer Medulla, Pelvis) nih.gov
Acetaminophen-butyl sulfateAPAP-BSSulfation (Novel)Kidney (Pelvis, Cortex), Liver, Brain nih.gov

Evaluation of Conjugation Pathways under Controlled In Vitro Conditions

Conjugation is a crucial Phase II metabolic reaction where a drug or its metabolite is combined with an endogenous molecule, rendering it more water-soluble and easier to excrete. For acetaminophen, the two primary conjugation pathways are glucuronidation and sulfation. The use of isotopically labeled compounds like this compound is pivotal for accurately studying these processes.

While direct in vitro studies evaluating the conjugation of this compound as a substrate are not extensively detailed in publicly available literature, the principles of its use are well-established in the broader context of drug metabolism research. Stable isotope-labeled compounds are frequently employed as internal standards in quantitative analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of their non-labeled counterparts. nih.gov

Research on the non-deuterated form of acetaminophen provides a clear framework for how its deuterated analog would be utilized. In vitro studies with human liver microsomes or recombinant human sulfotransferase (SULT) enzymes are standard methods to investigate sulfation kinetics. nih.gov In such experiments, the substrate (acetaminophen) is incubated with the enzyme and a sulfate donor. The formation of the sulfated metabolite is then measured over time.

A systematic analysis of the twelve human SULT enzymes revealed that SULT1A1, SULT1A3, and SULT1C4 are the primary enzymes responsible for the sulfation of acetaminophen. nih.gov Kinetic parameters, which describe the efficiency of the enzymatic reaction, have been determined for these enzymes with unlabeled acetaminophen.

Kinetic Parameters of Human SULT Enzymes for Acetaminophen Sulfation nih.gov
EnzymeKm (μM)kcat (min⁻¹)kcat/Km (min⁻¹·μM⁻¹)
SULT1A1407.9 ± 53.63.23 ± 0.150.0079
SULT1A3634.6 ± 78.22.78 ± 0.110.0044
SULT1C4172.5 ± 21.44.58 ± 0.230.0265

Data represents the mean ± standard deviation from three separate determinations.

The use of this compound in such in vitro systems would allow for precise quantification and could help in exploring potential kinetic isotope effects. A kinetic isotope effect occurs when the presence of a heavier isotope, such as deuterium, alters the rate of a chemical reaction. While not extensively documented for acetaminophen sulfation, studying this could provide deeper insights into the reaction mechanism.

In a typical in vitro setup to evaluate conjugation pathways, researchers would incubate Acetaminophen-D3 with human liver microsomes or specific recombinant SULT enzymes in the presence of the necessary cofactors. The reaction mixture would then be analyzed by LC-MS/MS, using a non-labeled version of the metabolite as an internal standard for accurate quantification. This approach allows for the determination of key kinetic parameters like the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax).

Research Applications in Animal Models for Metabolic Investigations

Pharmacometabolomic Studies in Preclinical Species

Pharmacometabolomics aims to predict and understand the effects of a drug by analyzing its impact on the metabolome. Acetaminophen-D3 sulphate potassium salt is instrumental in these studies as an internal standard for the accurate quantification of its non-labeled counterpart and other related metabolites.

The precise measurement of drug metabolites in biological fluids is fundamental to pharmacokinetic and metabolic studies. Advanced analytical techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (U(H)PLC-MS/MS), are employed for the sensitive and specific quantification of acetaminophen (B1664979) and its metabolites in plasma and urine. nih.gov In these assays, this compound, along with other deuterated analogues like acetaminophen-d4, serves as an ideal internal standard. nih.gov Its chemical properties are nearly identical to the endogenous metabolite, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring accurate quantification by correcting for variations during sample preparation and analysis.

A validated U(H)PLC-MS/MS method has been successfully developed for the simultaneous analysis of acetaminophen and five of its key metabolites, including the sulphate conjugate, in small-volume (10µL) human plasma and urine samples. nih.gov This methodology is readily transferable to preclinical animal models, enabling high-throughput analysis in studies where sample volume may be limited.

Understanding where a drug and its metabolites accumulate in the body is crucial for assessing its pharmacological and toxicological profile. Tissue distribution studies in rodent models, such as rats and mice, provide this vital information. Following administration, various tissues are collected at different time points and analyzed for the presence of the compound and its metabolites. nih.gov While specific tissue distribution data for this compound is not extensively published, the principles of such studies are well-established.

Comparative studies on the metabolism of acetaminophen in rats and mice have revealed significant species-specific differences. For instance, sulfation is a major metabolic pathway for acetaminophen. However, the capacity for sulfation can become saturated at high doses, and the mechanism of this saturation differs between rats and mice. In rats, the limitation is thought to be the availability of the sulfate (B86663) donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), whereas in mice, the activity of the sulfotransferase enzyme itself appears to be the rate-limiting factor. nih.gov These differences underscore the importance of selecting appropriate animal models in preclinical research and highlight the utility of tools like this compound for precise metabolic profiling in these diverse systems.

Table 1: Comparative Plasma Concentrations of Acetaminophen and its Conjugates in Various Species This table is representative of data that would be generated in studies utilizing this compound as an internal standard for accurate quantification.

SpeciesAcetaminophen (AUC)Acetaminophen Glucuronide (AUC)Acetaminophen Sulphate (AUC)
MouseData not availableData not availableData not available
RatLowerLowerHigher
MinipigSimilar to HumanSimilar to HumanSimilar to Human
HumanReferenceReferenceReference

The pig is increasingly used in biomedical research due to its anatomical and physiological similarities to humans. However, for acetaminophen metabolism, the porcine model exhibits notable differences. Studies have shown that pigs have a low capacity for sulfation of acetaminophen, with glucuronidation being the predominant metabolic pathway. nih.gov This is in contrast to humans, where sulfation plays a more significant role.

The use of analytical methods that can accurately measure acetaminophen and its metabolites, including the sulphate conjugate, is critical in these comparative studies. nih.gov The significant difference in the metabolic profile of acetaminophen in pigs suggests that it may be a poor translational model for studying toxicities related to high levels of sulfation. However, it may offer a valuable model for investigating other metabolic pathways, such as amide hydrolysis.

Isotope Tracing for Endogenous Metabolism Perturbations

Stable isotope tracing is a powerful technique to follow the metabolic fate of atoms from a labeled precursor into various downstream metabolites. While often used to trace the metabolism of the drug itself, the isotopic label can also be used to investigate the drug's impact on endogenous metabolic pathways.

The administration of a drug can alter the metabolic landscape of an organism. Isotope-labeled compounds can help in elucidating these changes. For example, studies using deuterated acetaminophen have been instrumental in identifying novel metabolites related to its toxicity. nih.gov By comparing the metabolome of animals treated with the labeled versus unlabeled compound, researchers can more easily identify drug-related metabolites against the complex background of endogenous molecules.

Metabolic profiling of rodents treated with acetaminophen has revealed significant alterations in pathways such as fatty acid beta-oxidation and bile acid transportation. These changes are considered sensitive indicators of liver injury.

Acetaminophen metabolism is intrinsically linked to crucial endogenous pathways, most notably glutathione (B108866) synthesis. The reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), is detoxified by conjugation with glutathione. In cases of overdose, glutathione stores can be depleted, leading to cellular damage.

Studies in mice have shown that acetaminophen administration leads to a dose- and time-dependent depletion of glutathione in the liver. nih.gov The rate of glutathione recovery after depletion is a key indicator of the liver's capacity for detoxification. While direct tracing of the deuterium (B1214612) from Acetaminophen-D3 into the glutathione pool has not been explicitly detailed in widely available literature, the principles of isotope tracing would allow for such investigations. For instance, if the acetyl-D3 group were to be cleaved and enter the one-carbon metabolism pool, the deuterium could potentially be incorporated into serine and subsequently glycine, which are precursors for glutathione synthesis. researchgate.net This would provide a direct measure of how the drug's metabolism influences the flux through this critical protective pathway. Similarly, investigating the impact on one-carbon metabolism, which provides the building blocks for numerous essential molecules, is a key area of research where stable isotope tracers are invaluable. nih.gov

Exploration of Metabolic Signatures and Biomarker Discovery (Animal Studies)

Quantitative Proteomics Approaches Utilizing Stable Isotope Labeling in Animal Tissues

Quantitative proteomics is a powerful technique for analyzing changes in the abundance of thousands of proteins in a biological sample. Stable isotope labeling is a key strategy for achieving accurate quantification. Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and trypsin-catalyzed ¹⁸O/¹⁶O labeling are widely used in animal studies to investigate the effects of drug exposure. springernature.comresearchgate.net

In a typical experiment investigating acetaminophen-induced effects, proteins are extracted from the liver tissues of both control and drug-treated animals, such as rats. springernature.comnih.gov The proteins are then enzymatically digested into smaller peptides. The peptides from the two groups are differentially labeled; for instance, the peptides from the control group are kept in their natural isotopic state (¹⁶O), while the peptides from the treated group are incubated with trypsin in ¹⁸O-labeled water, which incorporates the heavier isotope. researchgate.netnih.gov These labeled and unlabeled peptide sets are then mixed and analyzed using advanced mass spectrometry techniques like two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS). nih.gov This allows for the precise quantification of changes in protein expression levels between the two groups, providing a detailed snapshot of the proteomic response to the drug. nih.gov This approach is noted for its cost-effectiveness and procedural simplicity. springernature.com

Identification of Proteomic Biomarkers in Animal Models of Drug Exposure

A primary goal of quantitative proteomics in toxicology is the identification of reliable biomarkers that can indicate exposure or predict organ injury. In animal models of acetaminophen exposure, researchers have used stable isotope labeling techniques to uncover proteins that are significantly altered, pointing to them as potential biomarkers.

Studies in rats treated with acetaminophen have successfully identified several potential protein biomarkers of liver injury. nih.gov By comparing the liver proteomes of treated and control animals, significant changes in specific pathways were observed. The glutathione metabolism pathway was identified as one of the most significantly affected in rats following acetaminophen administration. nih.gov From this research, Heme oxygenase 1 (HMOX1) has been proposed as a potential biomarker for acetaminophen-induced liver injury, with its levels changing in response to drug treatment. nih.gov The identification of such biomarkers is crucial for developing tools to monitor drug toxicity.

Table 1: Potential Proteomic Biomarkers in Acetaminophen-Exposed Rats This table is based on findings from proteomic analyses in rat models.

Potential BiomarkerAssociated PathwayObservation
Heme oxygenase 1 (HMOX1)Oxidative Stress ResponseExpression levels change in response to acetaminophen treatment. nih.gov
Glutathione S-Transferases (GSTs)Glutathione MetabolismProteins involved in this pathway are significantly affected. nih.gov

Investigating Species-Specific Metabolic Differences

The metabolic fate of a drug can vary significantly between different animal species. These differences are a critical consideration in preclinical research and drug development. Understanding the species-specific metabolism of acetaminophen, particularly its sulphation pathway, is essential for extrapolating animal data to humans.

Comparative Analysis of Acetaminophen Sulphation Across Animal Species

Acetaminophen undergoes metabolism primarily through glucuronidation and sulphation. oup.com The balance between these pathways can differ markedly across species, influencing both the efficacy and toxicity profile of the drug.

A comparative study between rats and mice revealed fundamental differences in the saturation of the acetaminophen sulphation pathway. nih.gov In rats, sulphation is a high-affinity, low-capacity pathway. At high doses of acetaminophen, this pathway becomes saturated primarily due to the depletion of the sulphate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov In contrast, in mice, the limitation is not the availability of PAPS but rather the activity of the sulfotransferase enzymes themselves. nih.gov This is supported by the observation that administering a sulphate precursor enhances acetaminophen sulphation in rats but not in mice. nih.gov

Further comparisons have been made in other species. In desert camels, the sulphate conjugate of acetaminophen is the predominant metabolite found in plasma. herts.ac.ukcapes.gov.br Conversely, in goats, the glucuronide metabolite is the main moiety in plasma, with the sulphate conjugate being a very minor component. herts.ac.ukcapes.gov.br These findings highlight the significant interspecies variability in drug metabolism.

Table 2: Comparative Acetaminophen Metabolism Across Species This table summarizes key metabolic differences observed in various animal models.

SpeciesPrimary Metabolic Limitation/FeaturePredominant Plasma MetaboliteReference
Rat Availability of PAPS (sulfate donor)Sulphate (at lower doses) nih.gov
Mouse Sulfotransferase enzyme activityGlucuronide nih.govnih.gov
Camel Slower drug clearanceSulphate herts.ac.ukcapes.gov.br
Goat Faster drug clearanceGlucuronide herts.ac.ukcapes.gov.br

Elucidation of Enzymes and Pathways Contributing to Interspecies Variation

The observed differences in metabolism across species are rooted in the expression and activity of specific drug-metabolizing enzymes. The primary enzymes responsible for acetaminophen sulphation are the sulfotransferases (SULTs). nih.gov This family of cytosolic enzymes catalyzes the transfer of a sulfo group from PAPS to acetaminophen. clinpgx.org In humans, several SULT isoforms are involved, including SULT1A1, SULT1A3/4, SULT1E1, and SULT2A1. nih.gov

The variation between rats and mice can be explained by differences in these enzymatic systems. Studies have shown that mice have lower hepatic activities of the enzymes that synthesize PAPS (ATP sulfurylase and APS kinase) as well as lower sulfotransferase activity compared to rats. nih.gov This lower enzymatic capacity contributes to their reduced ability to sulfate acetaminophen. nih.gov

Beyond sulphation, other pathways also show species differences. A portion of acetaminophen is metabolized by cytochrome P450 (CYP) enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). oup.comnih.gov It is known that mice exhibit a higher rate of bioactivation of acetaminophen to the toxic NAPQI compared to rats, which partially explains why mice are more sensitive to acetaminophen-induced liver injury. nih.gov The specific CYP isoforms involved, such as CYP2E1 and CYP1A2, and their relative activities contribute to these interspecies variations in toxicity. nih.gov

Advanced Research Perspectives and Future Directions

Integration of Multi-Omics Data with Stable Isotope Tracing for Systems Biology Approaches

Systems biology aims to understand the complex interactions within a biological system by integrating diverse datasets, including genomics, transcriptomics, proteomics, and metabolomics. Stable isotope tracing using compounds like Acetaminophen-D3 sulphate potassium salt is a cornerstone of quantitative metabolomics, providing crucial data on metabolic flux that can be integrated into multi-omics models. nih.govplos.orgbiorxiv.orgcbirt.net

By introducing a labeled compound into a biological system, researchers can track the transformation and flow of the isotope through metabolic pathways. nih.gov This technique, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that static measurements of metabolite concentrations cannot offer. nih.govfrontiersin.org When this flux data is integrated with transcriptomic and proteomic data, which show the expression levels of genes and proteins, a more complete picture of metabolic regulation emerges. nih.govoup.com For example, observing a change in the metabolic flux of the sulfation pathway using Acetaminophen-D3 sulphate could be correlated with changes in the expression of specific sulfotransferase (SULT) enzymes identified through proteomics.

Computational pipelines are being developed to integrate these disparate data types, using stoichiometric metabolic models as a scaffold to predict how changes at the gene and protein level translate into metabolic outcomes. plos.orgcbirt.net The precise quantitative data provided by deuterated standards is essential for validating these predictive models and understanding the hierarchical control of metabolism. nih.govbiorxiv.org

Table 1: Role of Acetaminophen-D3 Sulphate in Multi-Omics Integration

Omics LayerInformation ProvidedRole of this compound
Transcriptomics Measures mRNA levels of metabolic enzymes (e.g., SULTs).Provides context for observed metabolic changes.
Proteomics Measures protein abundance and post-translational modifications of enzymes.Correlates enzyme levels with metabolic activity.
Metabolomics Measures levels of metabolites.Acts as a stable isotope-labeled internal standard for precise quantification of the corresponding unlabeled metabolite.
Fluxomics Traces the flow of atoms through metabolic pathways.Serves as a tracer to measure the rate (flux) of the acetaminophen (B1664979) sulfation pathway.

Development of Novel Isotope Labeling Strategies for Complex Metabolites

The synthesis of complex, isotopically labeled metabolites like this compound requires sophisticated chemical and biological methods. hyphadiscovery.com Future research is focused on developing more efficient, site-selective, and scalable labeling strategies to produce a wider array of deuterated standards for research. acs.org

Current strategies often involve either late-stage chemical synthesis from a deuterated parent compound or biotransformation using engineered enzymes or microbial systems. hyphadiscovery.comnih.gov

Chemical Synthesis: This approach offers control over the precise location of the deuterium (B1214612) atoms. For Acetaminophen-D3 sulphate, this could involve the synthesis of deuterated acetaminophen followed by a chemical sulfation step. Convergent strategies that couple different labeled moieties are also being explored to create a variety of labeled metabolites from common precursors. mdpi.com

Biotransformation: This method uses enzymes, such as cytochrome P450s or SULTs, or whole microbial cultures to perform specific metabolic reactions. hyphadiscovery.com For instance, deuterated acetaminophen could be supplied to a culture of cells expressing the relevant human SULT enzyme to produce the deuterated sulphate conjugate. This can be particularly useful for producing stereospecific metabolites that are difficult to synthesize chemically. nih.gov

A significant challenge is the potential for the kinetic isotope effect to alter the efficiency of these synthetic reactions, sometimes slowing down biotransformations compared to the non-deuterated analogues. hyphadiscovery.com Future developments will likely focus on creating novel biocatalytic systems and optimizing reaction conditions to overcome these hurdles and enable the cost-effective production of highly pure, complex deuterated metabolites. nih.govresearchgate.net

Computational Modeling and Simulation of Deuterium Isotope Effects in Metabolic Pathways

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). escholarship.orgjuniperpublishers.com This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. If this bond cleavage is the rate-limiting step in a metabolic transformation, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. nih.govnih.gov

Computational modeling, particularly using combined quantum mechanics/molecular mechanics (QM/MM) methods, is a powerful tool for predicting and understanding these isotope effects. nih.govwordpress.com

QM/MM Simulations: In this approach, the reactive center of the enzyme and the substrate (e.g., the active site of a SULT enzyme with acetaminophen) is modeled using quantum mechanics, which can accurately describe the electronic changes during bond breaking and formation. nih.govmdpi.com The rest of the protein and surrounding solvent are modeled using less computationally intensive molecular mechanics. wordpress.com

These simulations can predict the activation energies for the metabolism of both the deuterated and non-deuterated compounds, allowing for the calculation of the theoretical KIE. researchgate.net This information is critical for designing deuterated drugs with improved pharmacokinetic profiles and for interpreting data from metabolic studies. nih.gov By simulating the interaction of Acetaminophen-D3 with metabolic enzymes, researchers can gain insight into the precise mechanism of its transformation and how deuteration influences its stability and metabolic fate. nih.gov

Table 2: Key Aspects of Computational Modeling for Deuterium Isotope Effects

Modeling AspectDescriptionRelevance to Acetaminophen-D3 Sulphate
Quantum Mechanics (QM) Describes the electronic structure and reactivity of the substrate and enzyme active site.Models the bond-breaking and bond-forming steps in the sulfation of acetaminophen.
Molecular Mechanics (MM) Uses classical physics to model the larger protein and solvent environment.Simulates the dynamic protein environment and its influence on the reaction.
Kinetic Isotope Effect (KIE) The ratio of the reaction rate for the light isotope (H) to the heavy isotope (D).Predicts whether deuteration will slow the metabolism of acetaminophen by specific enzymes.
Reaction Pathway Analysis Determines the lowest energy path from reactants to products, including transition states.Elucidates the detailed mechanism of the enzymatic sulfation reaction.

Expansion of this compound Applications in Environmental Toxicology and Biodegradation Research

Pharmaceuticals and their metabolites are increasingly recognized as environmental pollutants. Acetaminophen is frequently detected in surface water, wastewater, and soils. Understanding the environmental fate and biodegradability of these compounds is a critical research area. nih.gov Stable isotope-labeled compounds like this compound are powerful tools for these investigations. nih.gov

By "spiking" an environmental sample (e.g., a soil microcosm or water sample) with a known amount of the deuterated standard, researchers can trace its fate with high precision and sensitivity using mass spectrometry. researchgate.net This approach allows for:

Tracking Degradation: Monitoring the disappearance of the labeled parent compound and the appearance of labeled degradation products over time. nih.govspringernature.com

Distinguishing from Background: Unambiguously differentiating the experimental compound from any pre-existing, non-labeled acetaminophen in the sample. nih.gov

Elucidating Pathways: Identifying the specific chemical or biological transformation pathways by analyzing the structure of the labeled metabolites that are formed.

This use of stable isotope probing (SIP) provides definitive evidence of biodegradation, as the isotope label can be tracked from the initial pollutant into the biomass of the microorganisms responsible for its degradation. nih.govnih.gov The application of Acetaminophen-D3 sulphate in such studies can help assess the persistence of this major human metabolite in various ecosystems and evaluate the effectiveness of water treatment and bioremediation strategies. researchgate.net

Standardization of Deuterated Reference Materials for Global Research Initiatives

The reliability and reproducibility of scientific research depend on the availability of well-characterized reference materials. For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are considered the gold standard for correcting for variability in sample preparation and instrument response. scioninstruments.comtexilajournal.comscispace.com

For this compound to be effective in global research initiatives, its standardization as a Certified Reference Material (CRM) is a crucial future direction. A CRM is a standard that has been characterized for one or more properties with a high degree of certainty and is accompanied by a certificate.

The key characteristics for a standardized deuterated reference material include:

High Chemical Purity: The material should be free from other chemical impurities that could interfere with analysis.

High Isotopic Purity: The abundance of the deuterium label should be high and accurately known, with minimal presence of unlabeled or partially labeled molecules. scispace.com

Accurate Concentration: For use in quantitative studies, the concentration of the standard in solution must be precisely determined.

Stability: The compound must be stable under specified storage and handling conditions.

International collaboration among metrology institutes and standards organizations is required to produce and certify such materials. The availability of a CRM for this compound would ensure that data generated by different laboratories around the world are comparable, which is essential for large-scale clinical trials, environmental monitoring programs, and multi-center systems biology studies. texilajournal.com

Q & A

Basic Research Questions

Q. How is Acetaminophen-D3 sulphate potassium salt validated as an internal standard in LC-MS/MS quantification of acetaminophen metabolites?

  • Methodological Answer: Validation involves spiking biological matrices (e.g., plasma, urine) with known concentrations of the deuterated compound and comparing its recovery against non-deuterated acetaminophen metabolites. Key parameters include linearity (1–1000 ng/mL range), intra-/inter-day precision (<15% RSD), and matrix effect evaluation (ion suppression/enhancement ≤20%). Chromatographic separation is achieved using a C18 column with a mobile phase of ammonium acetate buffer (pH 4.5) and methanol (85:15 v/v) at 0.3 mL/min flow rate .

Q. What synthetic protocols ensure high isotopic purity in this compound production?

  • Methodological Answer: Isotopic purity (>98% deuterium incorporation) is achieved through controlled deuteration using deuterium oxide (D₂O) and D₂ gas at 80°C for 24 hours. The sulfation step requires anhydrous conditions with chlorosulfonic acid (0–5°C, 2 hours), followed by neutralization with potassium hydroxide (1:1 molar ratio). Post-synthesis purification via reverse-phase HPLC (C8 column, 0.1% formic acid/acetonitrile gradient) confirms isotopic integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H-NMR (DMSO-d₆) confirms deuterium incorporation (absence of proton signals at 2.1 ppm for methyl groups).
  • High-Resolution Mass Spectrometry (HRMS): ESI+ mode verifies molecular ion [M+H]⁺ at m/z 270.31 (theoretical 270.32).
  • HPLC-PDA: Purity >99% is confirmed using a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (20 mM phosphate buffer:acetonitrile, 70:30) .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) impact pharmacokinetic modeling when using this compound as a tracer?

  • Methodological Answer: KIEs (typically 1.5–2.0 for C-D bonds) may alter metabolic clearance rates. Researchers should conduct cross-species microsomal stability assays comparing deuterated vs. non-deuterated forms. Adjustments to compartmental models (e.g., two-compartment vs. non-linear Michaelis-Menten) account for delayed hepatic glucuronidation/sulfation observed in deuterated analogs .

Q. What strategies resolve discrepancies in acetaminophen metabolite quantification when deuterated internal standards show matrix interference?

  • Methodological Answer: Use matrix-matched calibration curves with blank biological samples from the same donor population. Employ stable isotope dilution analysis (SIDA) with a second deuterated standard (e.g., Acetaminophen-¹³C₆) for cross-validation. Adjust MS source parameters (e.g., declustering potential ±15 V) to mitigate ion suppression from phospholipids .

Q. How can researchers optimize the sulfation step to minimize isotopic scrambling during synthesis?

  • Methodological Answer: Isotopic scrambling is minimized by:

  • Maintaining reaction temperatures below 10°C during sulfation.
  • Using freshly distilled sulfur trioxide (SO₃) in dry dichloromethane.
  • Quenching the reaction with ice-cold KOH (2 M) to prevent retro-sulfation.
  • Monitoring reaction progress via TLC (silica gel 60 F₂₅₄, ethyl acetate:hexanes 1:1) .

Q. What experimental designs are recommended for studying COX inhibition using this compound in cellular models?

  • Methodological Answer: Use human hepatoma (HepG2) cells or primary hepatocytes treated with 10–100 µM compound. Measure prostaglandin E₂ (PGE₂) levels via ELISA after 24-hour exposure. Include controls with indomethacin (COX-1/2 inhibitor) and celecoxib (COX-2 selective). Normalize data to cell viability (MTT assay) .

Data Contradiction Analysis

Q. How should conflicting data on hepatic clearance rates between deuterated and non-deuterated acetaminophen be interpreted?

  • Methodological Answer: Discrepancies may arise from differential CYP2E1-mediated oxidation. Conduct parallel incubations in human liver microsomes with/without CYP inhibitors (e.g., disulfiram). Use tandem mass spectrometry (MRM mode) to quantify NAPQI formation (precursor ion m/z 150.1 → product m/z 107.0). Normalize to cytochrome P450 reductase activity .

Methodological Tables

Parameter Optimal Condition Reference
Deuteration Efficiency98–99% (D₂O, 80°C, 24 h)
Sulfation Yield85–90% (ClSO₃H, 0–5°C)
LC-MS/MS LOD0.1 ng/mL (S/N ≥3)
Pharmacokinetic Half-life (t₁/₂)2.5 ± 0.3 h (rat model)

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